Compound Description: (Z)-1-(((5-Fluoropyridin-2-yl)amino)methylene)naphthalen-2(1H)-one (compound 1 in the study) is a nearly planar molecule that exists in its keto-amine form. It displays intramolecular hydrogen bonding, notably a strong N—H⋯O interaction and a weak C—H⋯N interaction. This compound is particularly interesting due to its ability to form supramolecular dimers through C—F⋯H—C13 weak interactions. []
Relevance: This compound shares the core 5-fluoropyridin-2-yl moiety with lithium (5-fluoropyridin-2-yl)trihydroxyborate. The study highlights the significance of the fluorine atom in 5-fluoropyridin-2-yl for engaging in intermolecular interactions, a feature relevant for understanding the potential interactions of lithium (5-fluoropyridin-2-yl)trihydroxyborate. []
Compound Description: HTL14242 (compound 25 in the study) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It was discovered through structure-based drug discovery efforts targeting a thermostabilized mGlu5 receptor. []
Relevance: HTL14242 incorporates the 5-fluoropyridin-2-yl group as part of its larger structure. The successful development of HTL14242 as an mGlu5 NAM demonstrates the potential of molecules containing the 5-fluoropyridin-2-yl moiety for biological activity and target engagement. This finding suggests that lithium (5-fluoropyridin-2-yl)trihydroxyborate, with its similar structural feature, might also hold promise for biological applications. []
Compound Description: This nicotinamide derivative (compound 4 in the study) was identified through a high-throughput screen targeting the TYK2 pseudokinase domain. [] Although a potent inhibitor of IL-23 and IFNα signaling, it lacked selectivity. []
Relevance: The presence of the 5-fluoropyridin-2-yl group in this compound, also found in lithium (5-fluoropyridin-2-yl)trihydroxyborate, suggests that both molecules might share similar binding affinities or interactions with specific targets. This compound's identification as a TYK2 inhibitor, despite selectivity issues, emphasizes the potential of 5-fluoropyridin-2-yl-containing molecules in drug discovery. []
Compound Description: E2006 is a potent and orally active antagonist of orexin receptors. [] It was designed and synthesized as part of a research effort to develop novel therapeutics for sleep disorders. [] E2006 demonstrated efficacy in mice models by significantly influencing sleep parameters. []
Relevance: E2006 shares the 5-fluoropyridin-2-yl structural feature with lithium (5-fluoropyridin-2-yl)trihydroxyborate. The successful development and in vivo efficacy of E2006 as an orexin receptor antagonist highlight the drug discovery potential of molecules containing the 5-fluoropyridin-2-yl group, suggesting potential applications for lithium (5-fluoropyridin-2-yl)trihydroxyborate as well. []
Compound Description: VU0424238 (compound 27 in the study) is a highly selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It exhibits a Ki value of 4.4 nM for mGlu5 and demonstrates favorable pharmacokinetic properties in preclinical models. [] Due to its promising profile, VU0424238 was selected for clinical evaluation for treating psychiatric and neurodegenerative disorders. []
Relevance: VU0424238 shares the 5-fluoropyridin-2-yl structural motif with lithium (5-fluoropyridin-2-yl)trihydroxyborate. Its advancement to clinical trials as an mGlu5 NAM further emphasizes the potential of compounds containing the 5-fluoropyridin-2-yl group for developing therapeutics, suggesting that lithium (5-fluoropyridin-2-yl)trihydroxyborate may also hold promise for future research and applications. []
Compound Description: JNJ 54166060 (compound 1 in the study) is a potent and orally bioavailable antagonist of the P2X7 receptor. [] It demonstrates efficacy in rat models and exhibits a favorable safety profile, making it a promising candidate for further development. []
Relevance: JNJ 54166060 features the 5-fluoropyridin-2-yl group, also present in lithium (5-fluoropyridin-2-yl)trihydroxyborate. Its identification as a P2X7 antagonist with desirable pharmacological properties suggests that the 5-fluoropyridin-2-yl moiety might be a valuable pharmacophore. This finding encourages further investigation into the therapeutic potential of lithium (5-fluoropyridin-2-yl)trihydroxyborate. []
Compound Description: MK-6096 (compound 28 in the study) acts as a dual orexin 1 and orexin 2 receptor antagonist (DORA). [] The design of MK-6096 strategically minimizes 1,3-allylic strain interactions, favoring axially oriented substituents. [] Its exceptional in vivo activity in preclinical sleep models led to its advancement into phase II clinical trials for insomnia treatment. []
Compound Description: 18F-VUIIS8310 is a novel pyridazinoindole-based radiolabeled ligand developed for positron emission tomography (PET) imaging of the translocator protein (TSPO) in cancer. [] It exhibits high binding affinity for TSPO, comparable to SSR180575, and demonstrates favorable in vivo stability and tumor-to-normal brain uptake ratios in preclinical studies. []
Compound Description:-6c is a radiolabeled antagonist developed for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. [] It demonstrates high selectivity for β2-nAChRs, optimal brain kinetics, and a favorable metabolic profile. [] This combination of properties makes -6c a potentially superior alternative to existing nAChR PET radioligands. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.